molecular formula C14H16F3N3O B1391029 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 1186404-79-4

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No. B1391029
CAS RN: 1186404-79-4
M. Wt: 299.29 g/mol
InChI Key: SFPZQVDTOJLNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H16F3N3O and its molecular weight is 299.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Regioselectivity

A comparative study focused on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which are structurally similar to the chemical . This research highlighted the regioselectivity in reactions involving tert-butylhydrazine hydrochloride and 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, leading to the formation of these pyrazoles. The reaction medium played a crucial role in determining the regioselectivity of the resultant compounds (Martins et al., 2012).

Coupling Reactions

Another study explored the coupling of arylboronic acids with a partially reduced pyridine derivative. This process involved the synthesis of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, followed by palladium-catalyzed coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Deprotonation and Addition Reactions

Research on N-(tert-Butyl)pyridine-2-carboxamide and its derivatives, which are structurally similar to the compound , demonstrated their deprotonation at C3 and subsequent trapping with various electrophiles. This study provides insights into the reaction mechanisms involving pyridine derivatives and the potential for forming disubstituted pyridines (Bonnet et al., 2001).

Synthesis of Pyrrole Derivatives

The thermal addition of tert-butylaziridine carboxylate to 1-aryl-3,3,3-trifluoro-1-propynes, followed by dehydrogenation, resulted in the synthesis of isomeric methyl tert-butyl pyrrole carboxylates. This study highlights methods of synthesizing pyrrole derivatives, which may be applicable to the compound (Porta, Capuzzi, & Bettarini, 1994).

Bioanalytical Assay Development

A study focused on developing a bioanalytical assay for a compound structurally similar to the one . The research demonstrated the use of high-performance liquid chromatography and tandem mass spectrometry for sensitive and specific determination, highlighting techniques that may be applicable for analyzing the compound of interest (Chavez-Eng, Constanzer, & Matuszewski, 1997).

properties

IUPAC Name

1-tert-butyl-6-methyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c1-7-5-9(14(15,16)17)10-8(11(18)21)6-20(12(10)19-7)13(2,3)4/h5-6H,1-4H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPZQVDTOJLNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

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